ethyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate is a heterocyclic compound that belongs to the class of pyrimido[2,1-b][1,3]benzothiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate can be synthesized through a multicomponent reaction involving aromatic aldehydes, ethyl acetoacetate, and 2-amino benzothiazole in the presence of a catalyst such as l-proline under solvent-free conditions . This method offers advantages such as short reaction time, no side products, and easy work-up .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of multicomponent reactions and green chemistry principles, such as solvent-free conditions and efficient catalysts, are likely to be employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and solvent-free environments .
Major Products
The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . Additionally, its antitumor effects are attributed to its ability to interfere with cellular processes essential for cancer cell proliferation .
Comparison with Similar Compounds
Ethyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate can be compared with other similar compounds, such as:
4-imino-3-arylazo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-oles: These compounds also exhibit significant biological activities, including antimicrobial and antitumor effects.
4H-pyrimido[2,1-b][1,3]benzothiazole derivatives: These derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and antihypertensive properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields .
Properties
Molecular Formula |
C13H10N2O3S |
---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
ethyl 4-oxopyrimido[2,1-b][1,3]benzothiazole-3-carboxylate |
InChI |
InChI=1S/C13H10N2O3S/c1-2-18-12(17)8-7-14-13-15(11(8)16)9-5-3-4-6-10(9)19-13/h3-7H,2H2,1H3 |
InChI Key |
RSDYYXQTNJMYOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N(C1=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.